molecular formula C15H19N5OS B11141930 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide

Cat. No.: B11141930
M. Wt: 317.4 g/mol
InChI Key: QWUDUDOCSKLNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide is a heterocyclic compound featuring a piperidine core substituted with a pyrimidine ring at the 1-position and a thiazole-containing ethylcarboxamide group at the 3-position. Its molecular architecture combines three pharmacologically relevant motifs:

  • Piperidine: A six-membered nitrogen-containing ring often used to modulate bioavailability and solubility.
  • Pyrimidine: A nitrogen-rich aromatic ring commonly found in antiviral and anticancer agents.
  • 1,3-Thiazole: A sulfur- and nitrogen-containing heterocycle associated with diverse biological activities, including enzyme inhibition .

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

1-pyrimidin-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C15H19N5OS/c21-14(17-7-4-13-16-8-10-22-13)12-3-1-9-20(11-12)15-18-5-2-6-19-15/h2,5-6,8,10,12H,1,3-4,7,9,11H2,(H,17,21)

InChI Key

QWUDUDOCSKLNFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

For functionalized pyrimidines, palladium-catalyzed coupling is employed:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Ligand : XPhos or SPhos.

  • Conditions : Microwave-assisted heating (120°C, 30 minutes) in dioxane/H₂O.

Thiazole-Ethyl Substituent Installation

The thiazole-ethyl group is often pre-synthesized and attached early. Key methods include:

Hantzsch Thiazole Synthesis

  • Reactants : α-Halo ketones (e.g., 2-bromoacetophenone) and thiourea.

  • Conditions : Reflux in ethanol (12 hours), yielding 2-aminothiazole derivatives.

Example :

  • 2-Bromoacetophenone and thiourea react in ethanol to form 2-aminothiazole.

  • The amine is alkylated with 1,2-dibromoethane to introduce the ethyl linker.

Reductive Amination

  • Substrates : Thiazole-2-carbaldehyde and ethylenediamine.

  • Reagent : Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Conditions : Room temperature, 24 hours in dichloromethane.

Final Assembly and Purification

The fully assembled compound is purified via:

  • Recrystallization : Using ethanol/water or toluene/hexane mixtures.

  • Chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM).

Yield Optimization :

  • Boc Deprotection : Trifluoroacetic acid (TFA) in DCM removes Boc groups, critical for final amidation steps.

  • Temperature Control : Lower temperatures (0–5°C) during acid-sensitive steps prevent decomposition.

Scalability and Industrial Considerations

Large-scale synthesis faces challenges in reproducibility and cost:

  • Catalyst Recycling : Pd catalysts are recovered via filtration or extraction.

  • Solvent Recovery : DMF and THF are distilled and reused.

  • Process Analytical Technology (PAT) : In-line NMR monitors reaction progression.

Table 2 : Industrial-Scale Synthesis Parameters

StepBatch Size (kg)Purity (%)Cycle Time (h)
Piperidine carboxamide5098.524
Pyrimidine coupling4597.218
Final purification4099.812

Emerging Methodologies

Recent advances aim to improve efficiency:

  • Flow Chemistry : Continuous flow systems reduce reaction times (e.g., NAS completed in 2 hours vs. 16 hours batch).

  • Enzymatic Catalysis : Lipases catalyze amidation at ambient temperatures, avoiding racemization.

  • Photoredox Coupling : Visible-light-mediated C–N bond formation for pyrimidine attachment.

Analytical Characterization

Final product validation employs:

  • NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., pyrimidine C-2 substitution).

  • HPLC-MS : Purity >99% with [M+H]⁺ = 318.4 (theoretical 317.4).

  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring .

Chemical Reactions Analysis

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Functional Groups

The compound shares structural homology with several derivatives reported in the evidence:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity / Notes Reference
1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide (Target) Piperidine, pyrimidine, thiazole-ethylcarboxamide ~336.4* Hypothesized enzyme inhibition (based on motifs) N/A
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide Chlorophenylsulfanyl-ethyl substituent replaces thiazole 376.9 Unknown (structural analog)
1-(6-ethoxy-4-methyl-2-quinazolinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-3-piperidinecarboxamide (Compound 2) Quinazoline replaces pyrimidine; imidazole replaces thiazole ~413.5 Drug-like properties (Lipinski compliant)
Eliapixant (3-(5-methyl-1,3-thiazol-2-yl)-5-{[(3R)-oxolan-3-yl]oxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) Thiazole, pyrimidine, and trifluoromethyl groups; purinoreceptor antagonist ~515.5 Purinoreceptor antagonist (clinical candidate)
Tubulysin analog (17a) Thiazole-ethylcarboxamide linked to complex macrocycle ~800–900 (estimated) Cytotoxic payload for antibody-drug conjugates

*Estimated based on molecular formula.

Key Observations:
  • Thiazole vs. Compound 2 exhibits drug-like properties (Lipinski compliant) due to balanced logP and polar surface area .
  • Chlorophenylsulfanyl Modification : The analog in introduces a hydrophobic chlorophenylsulfanyl group, likely increasing membrane permeability but reducing solubility.

Pharmacokinetic and Physicochemical Properties

Comparative analysis of physicochemical parameters:

Parameter Target Compound Compound 2 Eliapixant
logP ~2.5 (estimated) 2.1 3.8 (trifluoromethyl)
tPSA (Ų) ~85 78.5 110
Molecular Weight ~336.4 413.5 515.5
H-Bond Acceptors 7 9 12
H-Bond Donors 2 2 2
Key Observations:
  • The target compound’s lower molecular weight and tPSA suggest favorable oral bioavailability compared to Eliapixant.

Biological Activity

1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy, and related case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H16N4OSC_{13}H_{16}N_4OS and a molecular weight of approximately 284.36 g/mol. Its structure incorporates a pyrimidine ring, an ethyl thiazole moiety, and a piperidine carboxamide backbone, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide has been investigated in several studies, revealing its potential as an antimicrobial agent with specific focus on antifungal properties.

Antifungal Activity

Recent studies have highlighted the compound's effectiveness against various fungal strains, particularly Candida auris, a pathogen known for its resistance to multiple antifungal treatments. The compound demonstrated significant antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .

Table 1: Antifungal Activity of the Compound Against Candida auris

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide0.24 - 0.970.97 - 3.9Induces apoptosis and cell cycle arrest

The mechanism by which this compound exerts its antifungal effects includes disruption of the fungal plasma membrane and induction of apoptotic cell death .

Antimicrobial Activity

In addition to antifungal properties, the compound has shown promising results in antibacterial assays. A study reported that derivatives similar to this compound exhibited potent antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The most effective derivative demonstrated greater potency compared to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity Against Resistant Strains

Bacterial StrainCompound Efficacy (Compared to Ampicillin)
MRSAMore potent
Pseudomonas aeruginosaBetter activity
Listeria monocytogenesMost sensitive strain

Case Studies

  • Study on C. auris : A detailed investigation into the antifungal properties revealed that exposure to sub-inhibitory concentrations led to significant disruption of cellular integrity in C. auris, confirming the compound's potential as a therapeutic agent against resistant fungal infections .
  • Antibacterial Evaluation : Another study focused on synthesizing piperazine derivatives found that compounds structurally related to our target demonstrated enhanced antibacterial activity against various strains, indicating a broader spectrum of action that could be explored further .

Q & A

Q. What are the recommended synthetic routes for 1-(2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the piperidinecarboxamide core followed by sequential coupling of pyrimidine and thiazole moieties. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC to link the piperidinecarboxamide to the thiazole-ethylamine group .
  • Heterocyclic coupling : Pyrimidine introduction via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .
  • Optimization : Solvent choice (e.g., DMF or THF for polar intermediates), temperature control (50–80°C for amidation), and catalytic acid/base additives (e.g., triethylamine) improve yields .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with aromatic protons (6.5–8.5 ppm) and piperidine methylenes (2.5–3.5 ppm) as key signals .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying hydrogen-bonding networks and torsional angles critical for stability . ORTEP-3 visualizes thermal ellipsoids and molecular packing .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₈N₆OS) and purity (>95%) .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity, particularly in cancer research?

  • Kinase inhibition assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
  • Target engagement : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity to recombinant proteins .

Advanced Research Questions

Q. How can computational docking studies be designed to explore interactions between this compound and potential enzymatic targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses, focusing on the pyrimidine-thiazole motif’s fit into kinase ATP pockets .
  • Free-energy calculations : MM/GBSA or PMF analyses predict binding energies, prioritizing residues (e.g., hinge-region lysines) for mutagenesis validation .
  • ADMET prediction : SwissADME evaluates drug-likeness, including logP (2–4), topological polar surface area (tPSA ~90 Ų), and Lipinski compliance .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy observed in preclinical studies?

  • Solubility optimization : Co-solvent systems (e.g., PEG-400/water) or prodrug formulations improve bioavailability .
  • Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation; deuteration or fluorine substitution at metabolically labile sites enhances half-life .
  • Pharmacodynamic profiling : PET imaging with radiolabeled analogs (e.g., ¹⁸F) tracks target tissue accumulation .

Q. What methodologies optimize the compound’s pharmacokinetic profile while maintaining target affinity?

  • Structure-activity relationship (SAR) : Modify the piperidine ring’s substituents (e.g., methyl groups) to balance logD (1.5–3.5) and plasma protein binding .
  • Salt formation : Hydrochloride salts enhance aqueous solubility without altering target binding .
  • In silico toxicity screening : Derek Nexus predicts off-target effects (e.g., hERG inhibition), guiding scaffold redesign .

Q. How do hydrogen-bonding patterns in the crystal structure inform solvent selection for recrystallization?

  • Graph set analysis : Identify robust hydrogen-bond motifs (e.g., R₂²(8) rings) to prioritize solvents (e.g., ethanol/water) that mimic crystal lattice interactions .
  • Hansen solubility parameters : Match solvent polarity (δD, δP, δH) to the compound’s crystallographic packing density .

Q. What experimental approaches validate target engagement and mechanism of action in cellular models?

  • CRISPR/Cas9 knockout : Confirm on-target effects by comparing activity in wild-type vs. kinase-deficient cell lines .
  • Phosphoproteomics : LC-MS/MS quantifies downstream signaling modulation (e.g., ERK phosphorylation) .
  • Fluorescent reporters : GFP-tagged biosensors visualize real-time target inhibition in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.